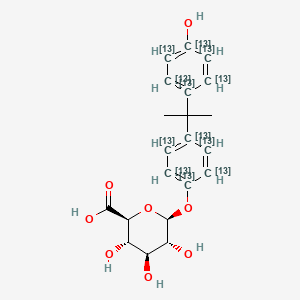

Bisphenol A-13C12 beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. Its relevance to human health and the environment stems from its estrogenic activity and potential for human exposure. BPA glucuronidation represents a significant metabolic pathway, transforming BPA into Bisphenol A-13C12 β-D-Glucuronide (BPA-G) for detoxification and excretion.

Synthesis Analysis

BPA-G is synthesized in the liver by UDP-glucuronosyltransferase enzymes. The process involves conjugating BPA with glucuronic acid, enhancing its solubility and facilitating its elimination from the body. Yokota et al. (1999) and others have detailed this enzymatic glucuronidation, highlighting its efficiency in detoxifying BPA and reducing its bioavailability and estrogenic activity (Yokota et al., 1999).

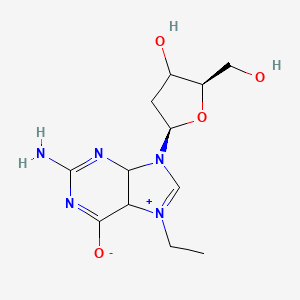

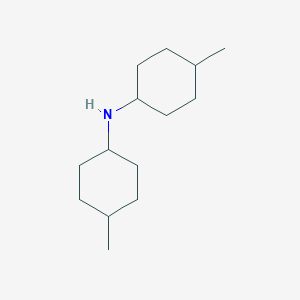

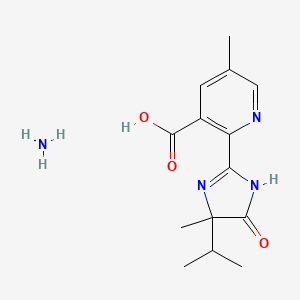

Molecular Structure Analysis

The molecular structure of BPA-G features a bisphenol A backbone with a glucuronic acid moiety attached via an ether linkage. This modification significantly alters its physical and chemical properties compared to its parent compound, BPA. NMR spectroscopy and mass spectrometry analyses have provided insights into its molecular structure, confirming the presence of the glucuronic acid moiety and its position on the BPA molecule.

Chemical Reactions and Properties

BPA-G exhibits reduced estrogenic activity compared to BPA due to its inability to bind effectively to estrogen receptors. Studies have shown that BPA-G does not demonstrate appreciable efficacy in activating estrogen receptors, indicating that glucuronidation serves as a detoxification mechanism (Snyder et al., 2000).

Scientific Research Applications

Human Exposure and Environmental Contamination

Human Exposure Assessment

Human exposure to BPA is a subject of extensive study due to its ubiquitous presence in consumer products. BPA undergoes rapid biotransformation to BPA glucuronides, such as Bisphenol A-13C12 beta-D-Glucuronide, which are excreted in urine. This metabolite's presence in human biological samples is a direct indicator of BPA exposure. Studies employing mass spectrometry-based methods have identified BPA glucuronides in urine, highlighting widespread human exposure to BPA. These findings suggest that daily human exposure to BPA is below significant health risk thresholds for the majority of the population (Dekant & Völkel, 2008).

Environmental Fate and Effects

BPA's environmental fate, including its metabolites, is critical for assessing its ecological impact. BPA is moderately soluble in water and can adsorb to sediments, indicating potential for long-term environmental persistence and bioaccumulation. However, rapid biodegradation in wastewater treatment plants suggests a limited environmental lifespan. The environmental concentrations of BPA and its metabolites, including the glucuronide forms, are significantly lower than the levels associated with chronic toxicity in aquatic organisms (Staples et al., 1998).

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-CJVPVOHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017638 |

Source

|

| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313730-08-3 |

Source

|

| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)